molecular formula C8H7BrN2O B11881194 2,6-Naphthyridin-1(2H)-one hydrobromide

2,6-Naphthyridin-1(2H)-one hydrobromide

Cat. No.: B11881194
M. Wt: 227.06 g/mol
InChI Key: NTWDDYBJKDKZAT-UHFFFAOYSA-N
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Description

2,6-Naphthyridin-1(2H)-one hydrobromide is a nitrogen-containing heterocyclic compound. Naphthyridines, in general, are known for their wide spectrum of biological activities, including antimicrobial and pharmaceutical properties. This compound is particularly significant in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthyridin-1(2H)-one hydrobromide typically involves the oxidation of 2-oxo-4-methylquinoline to form 2-oxo quinoline-4-carboxylic acid. This intermediate is then converted to the desired naphthyridine derivative using specific reagents and conditions . The process may involve the use of Dowtherm A at elevated temperatures (e.g., 135°C for 16 hours) to achieve the desired transformation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Mechanism of Action

The mechanism of action of 2,6-Naphthyridin-1(2H)-one hydrobromide involves its interaction with various molecular targets and pathways. The compound’s nitrogen heterocyclic structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison: 2,6-Naphthyridin-1(2H)-one hydrobromide is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it offers distinct advantages in terms of its antimicrobial properties and potential therapeutic applications .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

2H-2,6-naphthyridin-1-one;hydrobromide

InChI

InChI=1S/C8H6N2O.BrH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1-5H,(H,10,11);1H

InChI Key

NTWDDYBJKDKZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C=NC=C2.Br

Origin of Product

United States

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